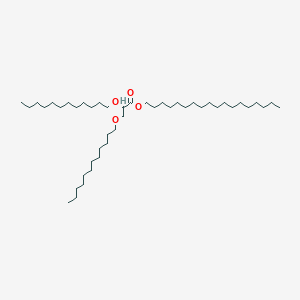
Octadecyl 2,3-bis(dodecyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a long carbon chain, making it a significant molecule in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. Esterification is a chemical reaction between an alcohol and an acid, producing an ester and water. The reaction is usually catalyzed by an acid such as sulfuric acid. The specific synthetic route for this compound involves the reaction of octadecanol with 2,3-bis(dodecyloxy)propanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed continuously, and the product is removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Substitution: The ester group can participate in substitution reactions where the alkoxy group is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Hydrolysis: Produces octadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Oxidation: Produces oxidized derivatives of the alkyl chains.
Substitution: Produces esters with different alkoxy groups.
Scientific Research Applications
Octadecyl 2,3-bis(dodecyloxy)propanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential as a component in topical formulations for enhanced skin permeability.
Industry: Utilized in the production of lubricants and surfactants.
Mechanism of Action
The mechanism of action of Octadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes due to its amphiphilic nature. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane properties and enhancing the delivery of active compounds . The ester bond can be hydrolyzed by esterases, releasing the active components .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Octadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its dual long-chain alkoxy groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and surfactants .
Properties
CAS No. |
64713-57-1 |
|---|---|
Molecular Formula |
C45H90O4 |
Molecular Weight |
695.2 g/mol |
IUPAC Name |
octadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C45H90O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-49-45(46)44(48-41-38-35-32-29-21-18-15-12-9-6-3)43-47-40-37-34-31-28-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 |
InChI Key |
AALQREXLNRPOGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)
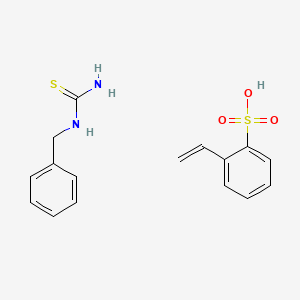
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
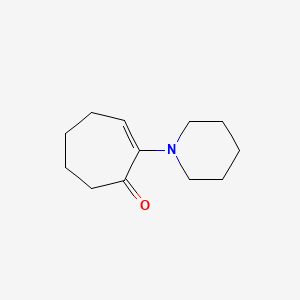
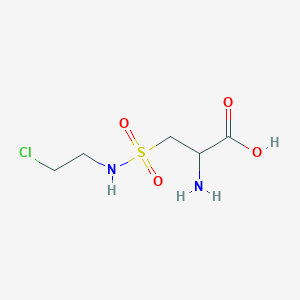
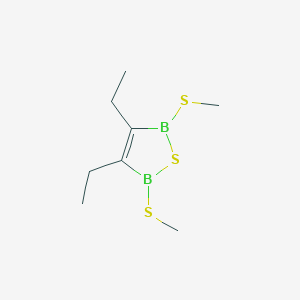
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
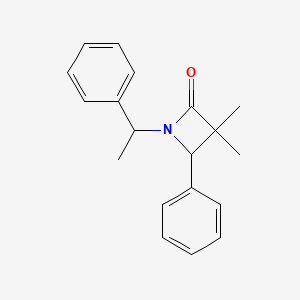
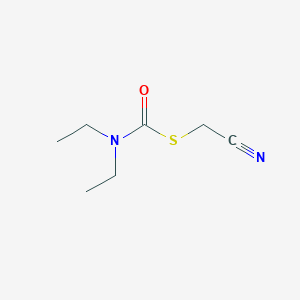
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
